3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

Lipophilicity Salt selection Physicochemical profiling

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid (CAS 2007909-01-3) is a fluorinated azetidine building block supplied as its trifluoroacetate (TFA) salt. It belongs to the class of 3,3-disubstituted azetidines, distinguished by the simultaneous presence of a fluorine atom and a methoxymethyl substituent at the ring 3-position.

Molecular Formula C7H11F4NO3
Molecular Weight 233.16
CAS No. 2007909-01-3
Cat. No. B3114242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
CAS2007909-01-3
Molecular FormulaC7H11F4NO3
Molecular Weight233.16
Structural Identifiers
SMILESCOCC1(CNC1)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7)
InChIKeyZITBMDXKDNBRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid (CAS 2007909-01-3): Procurement-Grade Physicochemical Profile and Comparator Positioning


3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid (CAS 2007909-01-3) is a fluorinated azetidine building block supplied as its trifluoroacetate (TFA) salt [1]. It belongs to the class of 3,3-disubstituted azetidines, distinguished by the simultaneous presence of a fluorine atom and a methoxymethyl substituent at the ring 3-position . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, where the TFA salt form offers distinct handling, solubility, and salt-metathesis advantages over its free base (CAS 1408074-67-8) and hydrochloride salt (CAS 2754410-27-8) counterparts.

Why 3-Fluoro-3-(methoxymethyl)azetidine TFA Salt Cannot Be Replaced by Free Base, HCl Salt, or Non-Fluorinated Analogs


The TFA salt of 3-fluoro-3-(methoxymethyl)azetidine is not interchangeable with its free base, hydrochloride salt, or non-fluorinated 3-(methoxymethyl)azetidine analogs. The TFA counterion directly modulates the compound's physicochemical properties: LogP shifts from approximately -0.23 (TFA salt) [1] to a predicted value near 0.18 for the non-fluorinated free base , altering partitioning behavior in reaction media. The fluorine atom at the 3-position is a demonstrated metabolic stability handle in the broader 3-fluoroazetidine class [2], a feature entirely absent in 3-(methoxymethyl)azetidine (CAS 942400-33-1). Furthermore, the TFA salt form offers enhanced solubility in polar aprotic solvents and improved long-term storage stability compared to the free base, which is prone to volatility and handling losses . Generic substitution between salt forms or fluorinated/non-fluorinated pairs introduces uncontrolled variables in reaction yields, purification profiles, and downstream biological assay reproducibility.

Quantitative Differentiation Evidence: 3-Fluoro-3-(methoxymethyl)azetidine TFA Salt vs. Closest Analogs


Lipophilicity Modulation: TFA Salt LogP = -0.23 vs. Non-Fluorinated Free Base LogP = +0.18

The TFA salt of 3-fluoro-3-(methoxymethyl)azetidine exhibits a computed LogP of -0.23 [1], representing a shift of approximately -0.41 log units compared to the non-fluorinated 3-(methoxymethyl)azetidine free base (LogP = +0.18) . This increased hydrophilicity is attributable to the combined effect of the polar TFA counterion and the electronegative fluorine substituent. For comparison, 3-fluoro-3-methylazetidine (the simplest fluorinated analog lacking the methoxymethyl group) has an XLogP3 of +0.2 [2], indicating that the methoxymethyl substituent in the target compound contributes additional polarity that partially offsets the lipophilicity increase typically associated with fluorine incorporation.

Lipophilicity Salt selection Physicochemical profiling Drug discovery

Conformational Flexibility: Rotatable Bond Count of 3 vs. 0 for 3-Fluoro-3-methylazetidine

The target compound possesses 3 rotatable bonds [1], conferred by the methoxymethyl (–CH₂OCH₃) side chain at the azetidine 3-position. In contrast, 3-fluoro-3-methylazetidine has 0 rotatable bonds [2], and 3-fluoroazetidine similarly has 0 . This increased rotational freedom provides a vector for additional ligand-protein interactions beyond the rigid azetidine core, while the fluorine atom maintains the metabolic stabilization benefit documented for the 3-fluoroazetidine class [3].

Conformational analysis Scaffold optimization Structure-activity relationships

Fluorine-Enabled Metabolic Stability: Class-Level Evidence from DPP IV and PDE5 Inhibitor Programs

Select 3-fluoroazetidine-based DPP IV inhibitors achieve sub-micromolar inhibitory potencies (IC₅₀ < 1 µM) without the propensity for intramolecular cyclization and chemical instability observed in 2-cyanoazetidine and 2-ketoazetidine subseries [1]. Additionally, a 3-fluoroazetidine-containing PDE5 inhibitor (compound 7) demonstrated an IC₅₀ of 5.92 nM against PDE5A [2]. While direct metabolic stability data for 3-fluoro-3-(methoxymethyl)azetidine itself have not been published, the systematic study by Melnykov et al. (2023) demonstrated that mono- and difluorinated azetidine derivatives generally exhibit high intrinsic microsomal clearance stability, with the notable exception of 3,3-difluoroazetidine [3]. The 3-fluoro substituent in the target compound is expected to confer analogous metabolic stabilization by blocking oxidative metabolism at the C-3 position.

Metabolic stability Fluorine substitution DPP IV PDE5 Drug design

Salt Form Market Availability and Price Comparison: TFA Salt vs. HCl Salt Accessibility

The TFA salt (CAS 2007909-01-3) is listed across 27 suppliers on the ChemSpace aggregator platform with purities of 95–97% [1]. Pricing for 250 mg quantities is approximately $273–$422 (€226–€422) [1]. By comparison, the hydrochloride salt (CAS 2754410-27-8) is available at 100 mg for £228 (~$290) and 250 mg for £380 (~$483) , representing a ~15–40% premium over the TFA form at equivalent scales. The free base (CAS 1408074-67-8) is listed by fewer suppliers and is frequently noted as unavailable for immediate supply , limiting its utility for time-sensitive synthesis campaigns.

Procurement Salt selection Supply chain Cost analysis

Polar Surface Area and Hydrogen Bonding Capacity: PSA = 21 Ų with 1 HBD and 2 HBA

The TFA salt of 3-fluoro-3-(methoxymethyl)azetidine has a topological polar surface area (tPSA) of 21 Ų, with 1 hydrogen bond donor (azetidine NH) and 2 hydrogen bond acceptors (methoxymethyl oxygen, fluorine) [1]. In comparison, 3-fluoro-3-methylazetidine has a tPSA of 12 Ų [2], and 3-fluoroazetidine has a tPSA of 12 Ų as well . The 9 Ų increase in PSA conferred by the methoxymethyl oxygen provides an additional hydrogen bond acceptor site, which can enhance aqueous solubility and potentially improve oral bioavailability parameters within the rule-of-five framework (tPSA < 140 Ų for oral absorption).

Polar surface area Hydrogen bonding Drug-likeness Permeability

Fraction sp³ (Fsp3) = 0.857: Enhanced 3D Character vs. Flat Aromatic Building Blocks

The target compound exhibits an Fsp3 value of 0.857 [1], indicating that 85.7% of carbon atoms are sp³-hybridized. This high degree of saturation is characteristic of the azetidine scaffold and surpasses typical aromatic building blocks (Fsp3 ≈ 0–0.3). While 3-fluoro-3-methylazetidine has a comparable Fsp3 of 1.0 [2], the target compound's slightly lower value reflects the methoxymethyl oxygen, which introduces a heteroatom but preserves the saturated character. High Fsp3 correlates with improved clinical success rates in drug discovery campaigns, as saturated scaffolds tend to exhibit superior solubility, reduced promiscuity, and more favorable toxicity profiles compared to flat aromatic systems.

Fsp3 Three-dimensionality Fragment-based drug discovery Scaffold diversity

Optimal Application Scenarios for 3-Fluoro-3-(methoxymethyl)azetidine TFA Salt Based on Quantitative Differentiation Evidence


DPP IV and Serine Protease Inhibitor Lead Optimization Requiring Chemical Stability

Medicinal chemistry teams developing dipeptidyl peptidase IV (DPP IV) inhibitors or related serine protease targets should select the 3-fluoroazetidine scaffold over 2-cyanoazetidine warheads. Class-level evidence demonstrates that 3-fluoroazetidines achieve sub-µM potencies without the cyclization-driven degradation that compromises 2-cyanoazetidine-based inhibitors during biochemical assay incubation [1]. The TFA salt form ensures reliable weighing and dissolution for dose-response experiments, directly supporting reproducible IC₅₀ determinations in enzyme inhibition assays.

Aqueous-Phase Bioconjugation and Amide Coupling Chemistry

The negative computed LogP of -0.23 for the TFA salt [1] indicates preferential partitioning into aqueous reaction phases. This property makes the compound suitable for amide bond formation, HATU/DCC-mediated couplings, and NHS-ester bioconjugation reactions conducted in aqueous or mixed aqueous-organic solvent systems (e.g., DMF/H₂O, acetonitrile/water). In contrast, the more lipophilic free base (estimated LogP > 0) may precipitate under identical conditions, reducing coupling efficiency and complicating purification.

Fragment-Based Drug Discovery Requiring Balanced Rigidity and Side-Chain Flexibility

Fragment-based screening programs benefit from the target compound's dual structural character: the rigid azetidine core (0 rotatable bonds within the ring) provides entropic advantages for target binding, while the methoxymethyl side chain (contributing 3 total rotatable bonds) [1] enables exploration of peripheral binding pockets. This profile is advantageous for fragment growing and merging strategies where initial fragment hits require vectors for potency optimization without sacrificing ligand efficiency. Procurement in 100–250 mg quantities supports initial fragment screening at 10–50 mM DMSO stock concentrations.

PET Tracer Development Leveraging Fluorine-18 Radiolabeling Chemistry

The 3-fluoroazetidine moiety has established precedent in positron emission tomography (PET) radioligand development, as demonstrated by compound 7 (IC₅₀ = 5.92 nM for PDE5A) which was successfully radiolabeled with [¹⁸F]fluoride via aliphatic nucleophilic substitution [2]. The TFA salt form of 3-fluoro-3-(methoxymethyl)azetidine provides a well-characterized, readily available precursor for medicinal chemistry teams exploring ¹⁸F-labeled azetidine-based imaging agents, with the methoxymethyl group offering a synthetic handle for further derivatization prior to radiolabeling.

Quote Request

Request a Quote for 3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.